Cas no 220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate)
220932-65-0 structure
Product Name:(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Numero CAS:220932-65-0
MF:C40H44O12
MW:716.770173072815
CID:3013701
PubChem ID:5321740
Update Time:2024-11-26
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13-O-Cinnamoylbaccatin III
- Taxuspinanane J
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxy
- CS-0139820
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 220932-65-0
- HY-N8070
- AKOS040760936
- DA-69469
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
-
- Inchi: 1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1
- Chiave InChI: PPZXDJGRIUOJEB-ODILUHENSA-N
- Sorrisi: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)OC(/C=C/C1C=CC=CC=1)=O)OC(C)=O)=O)O)OC(C)=O
Proprietà calcolate
- Massa esatta: 716.28327683g/mol
- Massa monoisotopica: 716.28327683g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 52
- Conta legami ruotabili: 11
- Complessità: 1520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 172
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 801.3±65.0 °C at 760 mmHg
- Punto di infiammabilità: 241.7±27.8 °C
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15850-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2615-1 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2615-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
| TargetMol Chemicals | TN2615-1 mL * 10 mM (in DMSO) |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-15 | |
| TargetMol Chemicals | TN2615-5mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥ 4470 | 2024-07-20 | ||
| TargetMol Chemicals | TN2615-1 ml * 10 mm |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 |
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti